molecular formula C8H12ClN B127789 N-Methylbenzylamine hydrochloride CAS No. 13426-94-3

N-Methylbenzylamine hydrochloride

Cat. No. B127789
CAS RN: 13426-94-3
M. Wt: 157.64 g/mol
InChI Key: CBSOFSBFHDQRLV-UHFFFAOYSA-N
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Description

N-Methylbenzylamine hydrochloride is an aromatic amine . It is an intermediate in the synthesis of a metabolite of Tramadol, an analgesic . It is also used in the production of dyes .


Synthesis Analysis

The synthesis of N-Methylbenzylamine hydrochloride can be achieved through the reduction of (E)-N-methyl-1-phenylmethanimine . Another method involves the palladium-catalyzed carbonylative aminohomologation of aryl halides .


Molecular Structure Analysis

The molecular formula of N-Methylbenzylamine hydrochloride is C8H12ClN . Its molecular weight is 157.64 g/mol . The InChI is 1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H .


Chemical Reactions Analysis

N-Methylbenzylamine hydrochloride can undergo various chemical reactions. For instance, it can participate in the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .


Physical And Chemical Properties Analysis

N-Methylbenzylamine hydrochloride has a molecular weight of 157.64 g/mol . It is colorless to light yellow in appearance . It has a density of 0.939 g/mL at 25 °C (lit.) . Its boiling point is 184-189 °C (lit.) .

Safety and Hazards

N-Methylbenzylamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for N-Methylbenzylamine hydrochloride are not mentioned in the search results, its use as an intermediate in the synthesis of a metabolite of Tramadol suggests potential applications in pharmaceuticals . Furthermore, its use in the production of dyes indicates potential applications in the textile industry .

properties

IUPAC Name

N-methyl-1-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSOFSBFHDQRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046007
Record name N-Methylbenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N-Methylbenzylamine hydrochloride

CAS RN

13426-94-3, 61789-73-9
Record name Methylbenzylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13426-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methylbenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides
Source European Chemicals Agency (ECHA)
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Record name N-METHYLBENZYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQP1JP335I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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